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molecular formula C7H8ClNS B8585586 3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazole

3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazole

Cat. No. B8585586
M. Wt: 173.66 g/mol
InChI Key: NUQCLMVCYRVHNL-UHFFFAOYSA-N
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Patent
US06174909B1

Procedure details

A mixture of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzisothiazole 22a (4.74 g), pyridinium hydrochloride (12.7 g), phosphoric acid (2.1 g) and phosphorus oxychloride (25 mL) was stirred at 90 ° C. for 5 h. The reaction mixture was evaporated and ethyl acetate (130 mL) was added to the residue. A saturated solution of sodium hydrogencarbonate (130 mL) was added and after 10 min of stirring the phases were separated. The aqueous phase was extracted with ethyl acetate (2 x 150 mL) and the combined organic phases were dried and evaporated to give an oil. Column chromatography on silica gel (eluent: toluene-ethyl acetate 1:1) gave the title compound as a yellow oil (2.8 g).
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]=2[S:4][N:3]=1.Cl.[NH+]1C=CC=CC=1.P(=O)(O)(O)O.P(Cl)(Cl)([Cl:25])=O>>[Cl:25][C:2]1[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]=2[S:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
OC1=NSC2=C1CCCC2
Name
pyridinium hydrochloride
Quantity
12.7 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Name
Quantity
2.1 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90 ° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate (130 mL) was added to the residue
ADDITION
Type
ADDITION
Details
A saturated solution of sodium hydrogencarbonate (130 mL) was added and after 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
of stirring the phases
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2 x 150 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NSC2=C1CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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